Cas no 480424-86-0 (9,9-Didodecylfluorene-2,7-diboronic acid)
9,9-Didodecylfluorene-2,7-diboronic acid Chemical and Physical Properties
Names and Identifiers
-
- (9,9-Didodecyl-9H-fluorene-2,7-diyl)diboronic acid
- 9 9-DIDODECYLFLUORENE-2 7-DIBORONIC ACID
- (7-borono-9,9-didodecylfluoren-2-yl)boronic acid
- (9,9-Didodecyl-9H-fluorene-2,7-diyl)diboronicacid
- Boronic acid, (9,9-didodecyl-9H-fluorene-2,7-diyl)bis-
- AKOS015839863
- MFCD03701624
- 9,9-Didodecylfluorene-2,7-diboronic acid
- DTXSID90392840
- SCHEMBL371497
- 7-(DIHYDROXYBORANYL)-9,9-DIDODECYLFLUOREN-2-YLBORONIC ACID
- 9,9-Didodecylfluorene-2,7-diboronic acid, 97%
- BS-23460
- F76835
- CS-0178015
- [7-(dihydroxyboranyl)-9,9-didodecyl-9H-fluoren-2-yl]boronic acid
- 480424-86-0
-
- MDL: MFCD03701624
- Inchi: 1S/C37H60B2O4/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38(40)41)23-25-33(35)34-26-24-32(39(42)43)30-36(34)37/h23-26,29-30,40-43H,3-22,27-28H2,1-2H3
- InChI Key: MLGWUNIPUPZNEE-UHFFFAOYSA-N
- SMILES: OB(C1C=CC2C3C=CC(B(O)O)=CC=3C(C=2C=1)(CCCCCCCCCCCC)CCCCCCCCCCCC)O
Computed Properties
- Exact Mass: 590.46800
- Monoisotopic Mass: 590.4677707 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 43
- Rotatable Bond Count: 24
- Complexity: 646
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Molecular Weight: 590.5
- Topological Polar Surface Area: 80.9Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.0±0.1 g/cm3
- Melting Point: 269 °C (Dec.) (lit.)
- Boiling Point: 739.9±70.0 °C at 760 mmHg
- Flash Point: 401.3±35.7 °C
- Refractive Index: 1.54
- PSA: 80.92000
- LogP: 7.93470
- Vapor Pressure: 0.0±2.6 mmHg at 25°C
9,9-Didodecylfluorene-2,7-diboronic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22; S24/25
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
9,9-Didodecylfluorene-2,7-diboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D441768-100mg |
9,9-Didodecylfluorene-2,7-diboronic acid |
480424-86-0 | 100mg |
$81.00 | 2023-05-18 | ||
| TRC | D441768-250mg |
9,9-Didodecylfluorene-2,7-diboronic acid |
480424-86-0 | 250mg |
$155.00 | 2023-05-18 | ||
| TRC | D441768-500mg |
9,9-Didodecylfluorene-2,7-diboronic acid |
480424-86-0 | 500mg |
$236.00 | 2023-05-18 | ||
| TRC | D441768-1g |
9,9-Didodecylfluorene-2,7-diboronic acid |
480424-86-0 | 1g |
$333.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | D546415-25g |
(9,9-didodecyl-9H-fluorene-2,7-diyl)diboronic acid |
480424-86-0 | 97% | 25g |
$1000 | 2023-09-02 | |
| eNovation Chemicals LLC | D546415-100g |
(9,9-didodecyl-9H-fluorene-2,7-diyl)diboronic acid |
480424-86-0 | 97% | 100g |
$2400 | 2023-09-02 | |
| abcr | AB271580-1 g |
9,9-Didodecylfluorene-2,7-diboronic acid; 95% |
480424-86-0 | 1g |
€203.50 | 2023-06-22 | ||
| Chemenu | CM214615-1g |
(9,9-Didodecyl-9H-fluorene-2,7-diyl)diboronic acid |
480424-86-0 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM214615-250mg |
(9,9-Didodecyl-9H-fluorene-2,7-diyl)diboronic acid |
480424-86-0 | 95% | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM214615-5g |
(9,9-Didodecyl-9H-fluorene-2,7-diyl)diboronic acid |
480424-86-0 | 95% | 5g |
$*** | 2023-05-30 |
9,9-Didodecylfluorene-2,7-diboronic acid Suppliers
9,9-Didodecylfluorene-2,7-diboronic acid Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 9,9-Didodecylfluorene-2,7-diboronic acid
Introduction to 9,9-Didodecylfluorene-2,7-diboronic acid (CAS No: 480424-86-0)
9,9-Didodecylfluorene-2,7-diboronic acid is a specialized boronic acid derivative that has garnered significant attention in the field of organic synthesis and materials science. This compound, identified by its CAS number 480424-86-0, is particularly valued for its unique structural properties and potential applications in the development of advanced materials. The presence of two bulky dodecyl groups attached to the fluorene core enhances its solubility in organic solvents while maintaining rigidity, making it an excellent candidate for various polymerization reactions and cross-coupling processes.
The utility of 9,9-Didodecylfluorene-2,7-diboronic acid stems from its ability to participate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. This reaction allows for the efficient formation of carbon-carbon bonds under mild conditions, facilitating the construction of complex molecular architectures. The diboronic acid functionality at the 2 and 7 positions of the fluorene ring provides a highly reactive site for these transformations, enabling the synthesis of conjugated polymers and oligomers with tailored electronic properties.
In recent years, there has been a surge in research focused on conjugated polymers due to their applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). 9,9-Didodecylfluorene-2,7-diboronic acid plays a pivotal role in this domain by serving as a key monomer or intermediate. Its long alkyl chains improve the film-forming properties of resulting polymers, enhancing their performance in device applications. For instance, polymers derived from this compound have demonstrated superior thermal stability and solubility, which are critical factors for practical use in flexible electronics.
Moreover, the synthesis of 9,9-Didodecylfluorene-2,7-diboronic acid itself is an intriguing process that showcases the power of modern synthetic methodologies. The introduction of bulky dodecyl groups requires precise control over reaction conditions to avoid side products. Advanced techniques such as palladium-catalyzed borylation followed by hydrolysis have been employed to achieve high yields and purity. These synthetic strategies are not only applicable to this specific compound but also provide valuable insights into the broader field of boronic acid chemistry.
The latest research highlights several innovative applications of 9,9-Didodecylfluorene-2,7-diboronic acid. One notable area is its use in the development of light-emitting materials for OLEDs. Polymers based on this monomer exhibit bright emission colors with high quantum yields, making them suitable for display technologies. Additionally, studies have explored its potential in energy storage devices. The conjugated system of fluorene derivatives contributes to efficient charge transport properties, which are essential for batteries and supercapacitors.
Another emerging application is in the realm of bioimaging probes. The rigid fluorene backbone and tunable surface properties make 9,9-Didodecylfluorene-2,7-diboronic acid an excellent candidate for designing fluorescent markers that can be used in cellular imaging. Researchers have incorporated this compound into probes that selectively label specific biomolecules or cellular structures without causing toxicity. This opens up new avenues for diagnostic tools and therapeutic agents in biomedicine.
The versatility of 9,9-Didodecylfluorene-2,7-diboronic acid also extends to its role as a cross-linking agent in polymer networks. By participating in cross-coupling reactions with other boronic acids or esters, it can form stable covalent bonds between polymer chains. This results in materials with enhanced mechanical strength and chemical resistance. Such properties are particularly valuable in industrial applications where durability is paramount.
In conclusion,9,9-Didodecylfluorene-2,7-diboronic acid (CAS No: 480424-86-0) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features enable it to participate in diverse chemical transformations while maintaining excellent physical properties. As research continues to uncover new applications for this compound,its importance is likely to grow even further,driving innovation in materials science,organic electronics,and biomedicine.
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